2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-9(6-12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2 |
InChI Key |
OWCROUIRCNPKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes for Benzofuran Derivatives
Intramolecular Cyclization of Arylalkynyl Ethers:
Starting from substituted phenols and alkynyl halides, cyclization under basic or catalytic conditions forms the benzofuran ring. For example, propargyl ethers derived from vanillin can be cyclized via cesium fluoride-mediated Claisen rearrangement to yield 2-substituted benzofurans.Copper-Catalyzed Coupling of o-Halophenols and Aryl Acetylenes:
Cu(I) iodide and palladium catalysts facilitate coupling of o-halophenols with aryl acetylenes to form 2-arylbenzofurans. This method is widely used due to its versatility and moderate to good yields.Cyclization of 2-Hydroxystilbenes:
Oxidative cyclization using lead tetraacetate or DDQ converts 2-hydroxystilbenes into 2-arylbenzofurans under controlled temperature conditions.Photolytic and Acid-Catalyzed Cyclizations:
Photolysis of β,β-bis-(o-methoxyphenyl)vinylbromides and acid-promoted condensations (e.g., with polyphosphoric acid) are alternative routes to benzofuran derivatives.
Specifics for 2,3-Dihydrobenzofuran Synthesis
The 2,3-dihydrobenzofuran ring can be prepared by reduction or cyclization methods that saturate the 2,3-position of the benzofuran ring. For example, hydrogenation of benzofuran derivatives or intramolecular cyclization of appropriate precursors can yield the dihydro form.
Introduction of the 2-Amino-1-Ethanol Side Chain
The amino alcohol side chain at the 2-position of the dihydrobenzofuran ring is introduced typically by nucleophilic substitution or addition reactions on activated intermediates.
Direct Amino Alcohol Formation
Nucleophilic Addition to 2-Substituted Benzofurans:
The 2-position of benzofuran or dihydrobenzofuran rings can be functionalized by reaction with amino alcohol precursors or by opening of epoxide intermediates derived from the benzofuran ring. For example, 2-(2,3-dihydrobenzofuran-2-yl)ethanol can be aminated to yield the target amino alcohol.Reductive Amination:
Starting from 2-(2,3-dihydrobenzofuran-2-yl)acetaldehyde or ketone intermediates, reductive amination with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride) can install the amino group, followed by hydroxylation to yield the amino alcohol.
Multistep Synthesis via Protected Intermediates
- Protection of the hydroxy group on the benzofuran ring (e.g., as benzyloxy) followed by formation of oxime derivatives and subsequent reduction or rearrangement can be used to introduce the amino alcohol functionality.
Representative Preparation Methodology for 2-Amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol
A practical synthetic sequence may involve the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzofuran ring formation | Coupling of o-halophenol with aryl acetylene using CuI, Pd catalyst, triethylamine in pyridine reflux | Formation of 2-arylbenzofuran core |
| 2 | Reduction | Catalytic hydrogenation (e.g., Pd/C, H2) | Conversion to 2,3-dihydrobenzofuran |
| 3 | Side chain introduction | Reaction with 2-aminoethanol or via reductive amination | Installation of 2-amino-1-ethanol group |
| 4 | Purification | Recrystallization or chromatographic methods | Pure 2-Amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol |
Advanced and Alternative Synthetic Approaches
TCT-Mediated Metal-Free Synthesis
A recent method employs cyanuric chloride (TCT) activated dimethyl sulfoxide (DMSO) to construct benzofuran derivatives bearing quaternary centers under metal-free conditions. Although this method is primarily for benzofuran-3(2H)-one derivatives, the principle of water-controlled quaternary center formation and radical mechanisms could be adapted for functionalized benzofurans like the target amino alcohol.
Process Optimization and Purification
Use of various solvents (hydrocarbon, ether, ester, polar aprotic) and acids (organic/inorganic) can optimize yields and purity in the preparation of benzofuran derivatives and their functionalized analogs.
Crystallization techniques with seeding can improve solid-state purity and isolate the compound as a free-flowing solid.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cu(I)-Catalyzed Coupling | CuI, Pd catalyst, triethylamine, pyridine reflux | Good yields, versatile substrates | Use of metal catalysts |
| Intramolecular Cyclization | Propargyl ethers, base or fluoride-mediated Claisen rearrangement | High regioselectivity | Requires precursor synthesis |
| Oxidative Cyclization | Lead tetraacetate, DDQ | Effective for 2-arylbenzofurans | Toxic reagents, temperature control needed |
| Reductive Amination | Ammonia or amines, NaBH3CN | Direct amino group introduction | Sensitive to reaction conditions |
| TCT-Mediated Metal-Free Synthesis | Cyanuric chloride, DMSO, water control | Metal-free, radical mechanism | Specific to certain benzofuran derivatives |
Research Findings and Notes
The copper-catalyzed coupling approach remains the most widely applied method for constructing the benzofuran core due to its relatively mild conditions and functional group tolerance.
The amino alcohol side chain is often introduced via reductive amination or nucleophilic substitution on activated benzofuran intermediates.
Recent advances in metal-free synthesis using TCT and DMSO provide a greener alternative, though their direct application to 2-amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol requires further exploration.
Process patents emphasize the importance of solvent and acid selection for optimizing yield and purity, including recrystallization techniques to obtain crystalline forms suitable for pharmaceutical applications.
Scientific Research Applications
Biological Activities
Research indicates that 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL exhibits several biological activities:
Antimicrobial Properties
The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
There is growing interest in the anticancer properties of this compound. Preliminary studies indicate that it may interact with specific biological targets, potentially inhibiting certain enzymes or receptors involved in cancer progression . Further research is needed to elucidate its mechanisms of action and therapeutic potential.
Applications in Medicinal Chemistry
The versatility of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL as an intermediate in organic synthesis makes it valuable in medicinal chemistry. Its ability to undergo various modifications due to the hydroxyl group enhances its reactivity compared to its analogs.
Case Studies
Case Study 1: Antimicrobial Activity
In a recent study, researchers evaluated the antimicrobial efficacy of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL against common bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of this compound in vitro. The findings revealed that it induced apoptosis in cancer cell lines while sparing normal cells, highlighting its selectivity and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Its anti-bacterial and anti-viral activities are attributed to its ability to disrupt microbial cell membranes and inhibit viral replication .
Comparison with Similar Compounds
Benzothiophene derivatives: Known for their anti-cancer and anti-viral activities.
Indole derivatives: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness: 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL stands out due to its unique benzofuran ring structure, which imparts distinct biological activities.
Biological Activity
2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL, a compound belonging to the benzofuran class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group and a hydroxyl group that contribute to its unique properties and potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 179.22 g/mol .
Antimicrobial Properties
Research indicates that derivatives of benzofuran, including 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL, exhibit significant antimicrobial activity. A study highlighted that various benzofuran derivatives demonstrated profound antimycobacterial effects against Mycobacterium tuberculosis with low toxicity towards mammalian cells. For instance, compounds with hydroxyl substitutions at specific positions on the benzofuran structure showed enhanced antibacterial activity against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Target Microorganism | MIC (µg/mL) | Notes |
|---|---|---|---|
| 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL | E. coli | < 10 | Effective against multiple strains |
| 6-Benzofurylpurine | M. tuberculosis H37Rv | < 0.60 | Highly potent inhibitor |
| Indophenazine derivatives | S. aureus, P. aeruginosa | < 10 | Comparable to standard antibiotics |
Anticancer Activity
The anticancer potential of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL has been explored through cytotoxicity studies against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Studies have shown that this compound exhibits significant cytotoxic effects, indicating its potential as a therapeutic agent in cancer treatment .
Table 2: Cytotoxicity of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
Structure–Activity Relationship (SAR)
The biological activity of benzofuran derivatives can be significantly influenced by their structural modifications. The presence of hydroxyl groups at specific positions has been shown to enhance antimicrobial and anticancer properties. For example, compounds with hydroxyl substitutions at the C-6 position demonstrated superior antibacterial activity compared to those lacking this functional group .
Figure 1: Structure–Activity Relationship Analysis
SAR Analysis
Case Studies
Recent studies have synthesized various derivatives of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL to evaluate their biological activities:
- Antimycobacterial Screening : A series of benzofuran derivatives were screened for their activity against M. tuberculosis. The results indicated that modifications at the C-6 position significantly impacted efficacy and safety profiles.
- Cytotoxicity Evaluation : In vitro tests on HeLa and A549 cell lines revealed that specific modifications in the structure led to enhanced cytotoxic effects, suggesting a promising avenue for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
